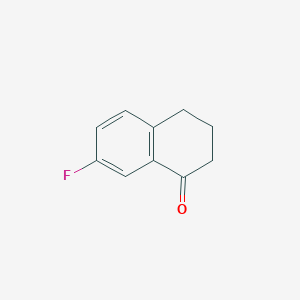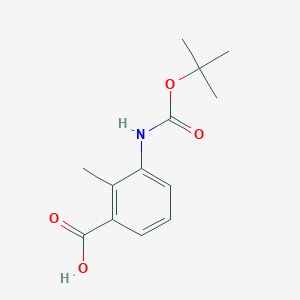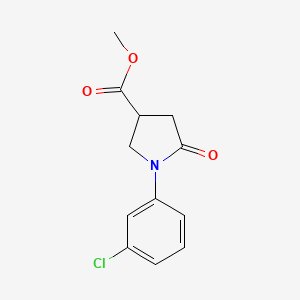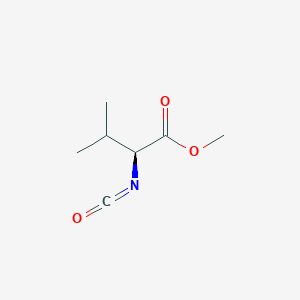
Acétate de (3-fluoro-4-hydroxyphényl)méthyle
Vue d'ensemble
Description
“Methyl (3-fluoro-4-hydroxyphenyl)acetate” is a chemical compound that has gained considerable attention and interest in the field of pharmaceutical research due to its unique chemical structure and biological properties. It has a CAS number of 169339-41-7 .
Molecular Structure Analysis
The molecular formula of “Methyl (3-fluoro-4-hydroxyphenyl)acetate” is C9H9FO3 . Its molecular weight is 184.16 g/mol.Physical and Chemical Properties Analysis
“Methyl (3-fluoro-4-hydroxyphenyl)acetate” has a predicted density of 1.346±0.06 g/cm3 . The boiling point is predicted to be 315.5±27.0 °C .Applications De Recherche Scientifique
Synthèse de produits naturels bioactifs
Les dérivés phénoliques, tels que « Acétate de (3-fluoro-4-hydroxyphényl)méthyle », présentent un fort potentiel en tant que blocs de construction pour la synthèse de produits naturels bioactifs .
Production de polymères conducteurs
Les dérivés phénoliques sont largement étudiés pour la synthèse de polymères conducteurs. Les propriétés uniques de « this compound » en font un candidat prometteur pour cette application .
Utilisation dans les industries des plastiques, des adhésifs et des revêtements
« this compound » a une large gamme d'applications, notamment comme antioxydants, absorbeurs d'ultraviolets et ignifugeants. Ils sont couramment utilisés dans la production de plastiques, d'adhésifs et de revêtements en raison de leur capacité à améliorer la stabilité thermique et la résistance au feu de ces matériaux .
Activités biologiques potentielles
En plus de ses applications industrielles, « this compound » s'est avéré avoir des activités biologiques potentielles, notamment des effets antitumoraux et anti-inflammatoires .
Synthèse de dérivés stables du 5-HMF
« this compound » peut être utilisé dans la synthèse de dérivés stables du 5-HMF directement à partir de glucides, ce qui est un problème difficile pour la chimie contemporaine .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(3-fluoro-4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXONPFSLAZILIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79280-92-5 | |
| Record name | methyl 2-(3-fluoro-4-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
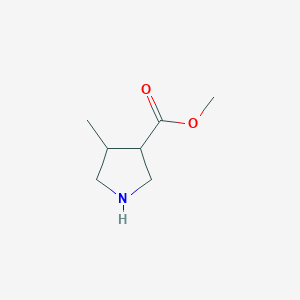
![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)
![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)
![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)
